molecular formula C10H8N2O3 B13585530 5-(4-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid

5-(4-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13585530
M. Wt: 204.18 g/mol
InChI Key: FXPGCUIIIFSUHX-UHFFFAOYSA-N
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Description

5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a five-membered isoxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method employs the (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . These reactions are conducted under mild conditions, often in the presence of a base and a solvent such as ethanol or acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes are being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and sustainable approaches to synthesize the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research areas.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-2-3-11-7(4-6)9-5-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14)

InChI Key

FXPGCUIIIFSUHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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